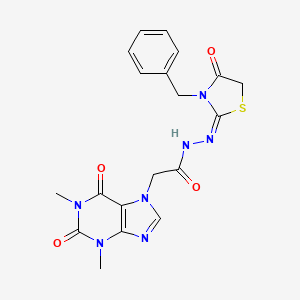
N'-(3-Benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 294720 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its potential therapeutic effects and its role in various chemical reactions.
Métodos De Preparación
The synthesis of NSC 294720 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of key intermediates, which are then converted into the final compound through a series of chemical reactions. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Análisis De Reacciones Químicas
NSC 294720 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 294720 has been studied extensively in scientific research for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions. In biology, it has been studied for its potential therapeutic effects and its role in cellular processes. In medicine, it is being investigated for its potential use in treating various diseases. In industry, it is used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of NSC 294720 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
NSC 294720 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar chemical reactions. The comparison can help to identify the specific properties and applications that make NSC 294720 unique.
Propiedades
Número CAS |
70863-03-5 |
|---|---|
Fórmula molecular |
C19H19N7O4S |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[(E)-(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C19H19N7O4S/c1-23-16-15(17(29)24(2)19(23)30)25(11-20-16)9-13(27)21-22-18-26(14(28)10-31-18)8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,21,27)/b22-18+ |
Clave InChI |
OLGYNBRBCTUXJA-RELWKKBWSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/3\N(C(=O)CS3)CC4=CC=CC=C4 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=C3N(C(=O)CS3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















